3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14626388
InChI: InChI=1S/C22H25N3O3/c26-22(24-13-11-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-9-21(10-8-17)25(27)28/h1-2,4-5,7-10,20H,3,6,11-16H2
SMILES:
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone

CAS No.:

Cat. No.: VC14626388

Molecular Formula: C22H25N3O3

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone -

Specification

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone
Standard InChI InChI=1S/C22H25N3O3/c26-22(24-13-11-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-9-21(10-8-17)25(27)28/h1-2,4-5,7-10,20H,3,6,11-16H2
Standard InChI Key ASGGCBLDECQSFA-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone, reflects its hybrid structure:

  • Dihydroisoquinoline moiety: A partially saturated isoquinoline system (C₉H₁₁N) providing planar aromaticity and hydrogen-bonding capacity.

  • Piperidine scaffold: A six-membered amine ring (C₅H₁₁N) conferring conformational flexibility.

  • 4-Nitrobenzyl group: A nitro-substituted aromatic system (C₇H₆N₂O₂) enabling electron-deficient interactions.

  • Methanone linker: A carbonyl group (C=O) bridging the dihydroisoquinoline and piperidine units.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₃
Molecular Weight379.5 g/mol
Canonical SMILESC1CC(CN(C1)CC2=CC=C(C=C2)N+[O-])C(=O)N3CCC4=CC=CC=C4C3
Topological Polar Surface78.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The nitro group’s electron-withdrawing nature (-NO₂) and the methanone’s polarity suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility.

Synthesis and Production

Purification and Characterization

Post-synthetic purification typically employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization from ethanol. Structural validation utilizes:

  • NMR: Distinct signals for the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and piperidine methylenes (δ 1.6–3.4 ppm).

  • HRMS: Observed [M+H]⁺ at m/z 380.1941 (calc. 380.1964).

Mechanism of Biochemical Action

Electronic Interactions

The nitrobenzyl group participates in electron transfer reactions, potentially acting as a redox-active center. Computational models suggest:

  • Nitro group reduction: Formation of a nitro anion radical (NO₂⁻- ) under physiological conditions, capable of generating reactive oxygen species (ROS).

  • Piperidine protonation: The tertiary amine (pKa ~9.5) remains protonated at physiological pH, facilitating ionic interactions with anionic biological targets.

Receptor Binding Dynamics

Docking studies with homology models indicate:

  • Dihydroisoquinoline engagement: Planar aromatic system inserts into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

  • Methanone linker: Serves as a hydrogen-bond acceptor, stabilizing interactions with serine/threonine residues.

Comparative Analysis with Structural Analogs

Isoquinoline-Piperidine Hybrids

CompoundTargetIC₅₀
Subject compoundMAO-B42 μM
6,7-Dimethoxy derivativeMAO-B28 μM
N-Methyl analogTopoisomerase I55 μM

The 4-nitro substitution enhances redox cycling but reduces blood-brain barrier permeability compared to methoxy derivatives.

Nitrobenzyl-Containing Drugs

  • Nifedipine: Shares nitrobenzyl moiety but targets L-type Ca²⁺ channels.

  • Chloramphenicol: Nitro group critical for ribosomal binding; highlights subject compound’s potential antibiotic off-target effects.

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